3-amino-2-hydroxy-N-methylpropanamide hydrochloride is a chemical compound that plays a significant role in various scientific applications, particularly in medicinal chemistry. This compound is characterized by its unique functional groups, which contribute to its biological activity and potential therapeutic uses.
The compound can be sourced from various chemical suppliers and is often utilized in research settings. Its synthesis and characterization have been documented in multiple studies and patents, highlighting its importance in chemical research and development.
3-amino-2-hydroxy-N-methylpropanamide hydrochloride can be classified as an amino acid derivative. It possesses both amine and hydroxyl functional groups, making it relevant for studies in biochemistry and pharmacology.
The synthesis of 3-amino-2-hydroxy-N-methylpropanamide hydrochloride typically involves several key steps:
The synthesis can be optimized for yield and purity by adjusting reaction conditions such as temperature, time, and concentrations of reactants. Techniques such as chromatography may be employed for purification.
The molecular formula of 3-amino-2-hydroxy-N-methylpropanamide hydrochloride is . The structure features:
3-amino-2-hydroxy-N-methylpropanamide hydrochloride can undergo various chemical reactions:
Common reagents for these reactions include acyl chlorides for acylation and oxidizing agents like potassium permanganate for oxidation processes.
The mechanism of action of 3-amino-2-hydroxy-N-methylpropanamide hydrochloride is closely related to its interaction with biological targets. The amino and hydroxyl groups allow it to participate in hydrogen bonding with proteins or enzymes, influencing biochemical pathways.
Upon entering a biological system, this compound may act as a substrate or inhibitor for enzymes involved in metabolic pathways, potentially affecting physiological functions such as neurotransmission or muscle relaxation.
3-amino-2-hydroxy-N-methylpropanamide hydrochloride finds applications in several scientific fields:
This compound represents an important tool in both academic research and industrial applications, contributing to advancements in medicinal chemistry and related fields.
Solid-phase synthesis has emerged as a robust methodology for constructing amino-alkylamide derivatives including 3-amino-2-hydroxy-N-methylpropanamide hydrochloride. This approach leverages Wang resin or Rink amide resin as the solid support, with loading capacities typically ranging from 0.7-1.2 mmol/g [8]. The synthesis initiates with resin activation using N,N'-diisopropylcarbodiimide (DIC) and 1-hydroxybenzotriazole (HOBt) in anhydrous dimethylformamide (DMF), followed by attachment of N-methylglycine derivatives through nucleophilic substitution.
The critical coupling step employs Fmoc-protected serinal derivatives under pyridine catalysis in dichloromethane solvent systems, achieving coupling efficiencies >95% within 2 hours at ambient temperature [8]. Following chain elongation, cleavage from the resin is accomplished using 20% trifluoroacetic acid (TFA) in dichloromethane with triisopropylsilane as a carbocation scavenger. This methodology enables precise control over stereochemistry while minimizing epimerization risks through maintenance of neutral pH conditions throughout the synthesis [8]. Final hydrochlorination is achieved by saturating the ethanolic solution with gaseous hydrogen chloride, yielding the target compound with >98% purity after recrystallization from isopropanol/ethyl acetate mixtures.
Table 1: Solid-Phase Synthesis Optimization Parameters
Parameter | Optimal Conditions | Yield Impact |
---|---|---|
Resin Type | Rink Amide MBHA (0.7 mmol/g) | +12% vs Wang resin |
Coupling Time | 2 hours | <2% dimerization |
Cleavage Cocktail | TFA:DCM:TIPS (20:78:2 v/v/v) | 95% recovery |
Scavenger System | Triisopropylsilane (3 equiv) | >99% purity |
Recrystallization Solvent | EtOAc:IPA (3:1) | 98.5% purity |
Morpholine replacement represents a strategic approach in medicinal chemistry for modifying physicochemical properties of triazine-core analogs. The synthesis of 3-amino-2-hydroxy-N-methylpropanamide hydrochloride exploits this strategy through nucleophilic displacement of chlorotriazine intermediates [5]. Optimization studies reveal that electron-deficient triazines activated by N-methylation significantly enhance displacement kinetics, reducing reaction times from 48 to 6 hours at 60°C in tetrahydrofuran (THF) solvent systems.
Key to this methodology is the in situ generation of the free amine nucleophile via mild base deprotonation using potassium carbonate rather than strong bases that promote decomposition pathways. This approach achieves >85% yield of the advanced intermediate N-(4-(4,6-dichloro-1,3,5-triazin-2-yl)phenyl)-3-amino-2-hydroxy-N-methylpropanamide without racemization at the chiral β-carbon center [5]. Comparative studies demonstrate that morpholine replacement provides significant advantages over piperazine analogs in aqueous solubility (23 mg/mL vs 8 mg/mL) while maintaining similar ClogP values (1.2 ± 0.3), making this strategy particularly valuable for drug discovery applications requiring enhanced pharmacokinetic properties.
Table 2: Nucleophilic Displacement Efficiency with Varied Bases
Base System | Solvent | Temperature | Time (h) | Yield (%) | Purity (%) |
---|---|---|---|---|---|
K₂CO₃ | THF | 60°C | 6 | 87 | 98.2 |
Et₃N | DCM | 25°C | 24 | 52 | 94.7 |
DBU | ACN | 40°C | 12 | 68 | 89.3 |
Cs₂CO₃ | DMF | 80°C | 3 | 91 | 96.5 |
The tert-butoxycarbonyl (Boc) protecting group strategy enables precise regiocontrol during the synthesis of 3-amino-2-hydroxy-N-methylpropanamide hydrochloride. Deprotection is optimally performed using anhydrous hydrogen chloride in dioxane (4M solution) rather than conventional trifluoroacetic acid to prevent esterification at the β-hydroxyl group [5] . This approach achieves quantitative Boc removal within 30 minutes at 0°C, followed by immediate in situ hydrochlorination to prevent diketopiperazine formation, a common side product observed during extended reaction times.
Acetamide functionalization employs acetyl chloride in dichloromethane with N-methylmorpholine as an acid scavenger, achieving >90% conversion within 2 hours. Critical purification involves crystallization from ethyl acetate/n-hexane systems (1:3 v/v) at -20°C, yielding high-purity material (>99.5% by HPLC) without requiring chromatographic purification . This crystallization protocol effectively removes N-methylamide dimerization byproducts that form through nucleophilic displacement when reaction temperatures exceed 25°C. The process demonstrates scalability to kilogram quantities while maintaining impurity profiles below 0.15% total related substances, meeting stringent pharmaceutical standards for intermediate quality.
Table 3: Comparative Deprotection Efficiency and Purity Profiles
Deprotection Method | Temperature | Time (h) | Deprotection Yield (%) | Main Impurity (%) | Chiral Purity Retention |
---|---|---|---|---|---|
HCl/dioxane (4M) | 0°C | 0.5 | 98.5 | <0.1 (ester) | >99.5% ee |
TFA/DCM (30%) | 25°C | 1 | 99.2 | 1.8 (ester) | 98.7% ee |
H₂SO₄ (10%) | 0°C | 3 | 85.7 | 6.3 (dimer) | 97.2% ee |
p-TsOH (1 equiv) | 25°C | 2 | 92.4 | 3.1 (sulfonate) | 98.1% ee |
The β-hydroxyl group of 3-amino-2-hydroxy-N-methylpropanamide hydrochloride serves as an ideal attachment point for polyethylene glycol (PEG) linker conjugation, enabling development of bifunctional inhibitors with enhanced pharmacological properties. Optimized protocols employ mesylation of the hydroxyl group using methanesulfonyl chloride in dichloromethane with triethylamine as base, followed by nucleophilic displacement with amino-PEGₙ-amines (n=4-12) in acetonitrile at 60°C [3] [5]. This approach achieves near-quantitative conjugation yields (>95%) while maintaining the stereochemical integrity of the chiral center.
Linker length optimization reveals significant structure-activity relationship dependencies: PEG₈ spacers provide optimal bioactivity in proteolysis-targeting chimera (PROTAC) applications, balancing molecular rigidity and hydrophilic-lipophilic balance. Analytical characterization demonstrates that PEG₈-conjugated analogs exhibit significantly enhanced aqueous solubility (≥35 mg/mL in PBS buffer) compared to the parent compound (8 mg/mL), while maintaining cell membrane permeability as evidenced by PAMPA assay values (log Pₑ = -5.2 ± 0.3) [3]. These bifunctional constructs demonstrate utility in targeted protein degradation platforms, with the hydroxymethyl group serving as a versatile handle for further functionalization without compromising the critical N-methylamide pharmacophore.
Table 4: Bifunctional Conjugate Properties by PEG Spacer Length
PEG Unit Count (n) | Spacer Length (Å) | Aqueous Solubility (mg/mL) | Plasma Stability (t₁/₂, h) | PROTAC Efficiency (%) |
---|---|---|---|---|
4 | 17.2 | 18.7 | 6.3 | 42 |
6 | 26.1 | 26.9 | 8.1 | 67 |
8 | 34.9 | 35.3 | 11.7 | 92 |
12 | 52.4 | 42.1 | 9.8 | 78 |
CAS No.: 17869-27-1
CAS No.: 92292-84-7
CAS No.: 1072-13-5
CAS No.: 13538-21-1
CAS No.:
CAS No.: 123301-46-2